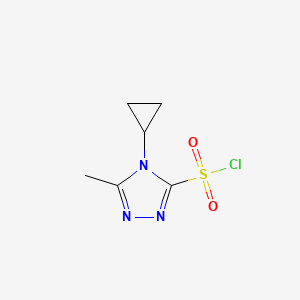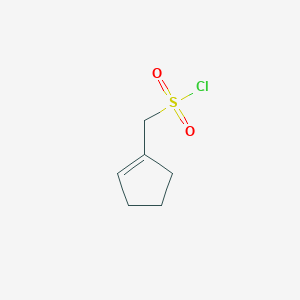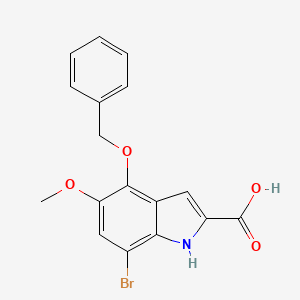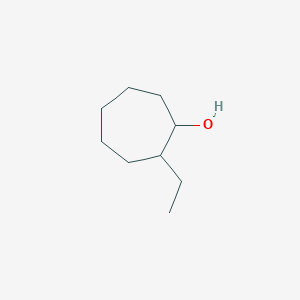
2-Ethylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcycloheptan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a seven-membered cycloheptane ring with an ethyl group and a hydroxyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-ethylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2-Ethylcycloheptan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alkanes using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in neutral or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products
Oxidation: 2-Ethylcycloheptanone.
Reduction: Corresponding alkanes.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
2-Ethylcycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylcycloheptan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
Cycloheptanol: Lacks the ethyl substituent.
2-Ethylcyclohexanol: Contains a six-membered ring instead of a seven-membered ring.
Uniqueness
2-Ethylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with an ethyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethylcycloheptan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-8-6-4-3-5-7-9(8)10/h8-10H,2-7H2,1H3 |
InChI Key |
LQLDVCUBNOPACY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl((2-[(3-methyl-1,2,4-oxadiazol-5-YL)amino]ethyl))amine](/img/structure/B13272297.png)
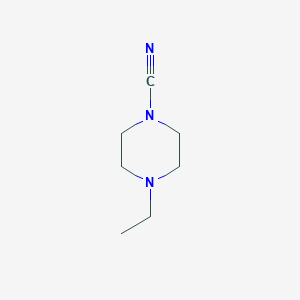
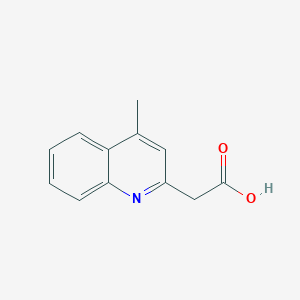
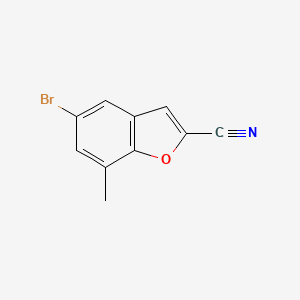
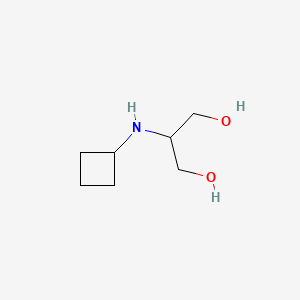
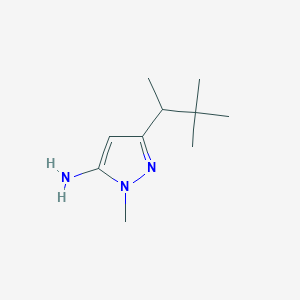
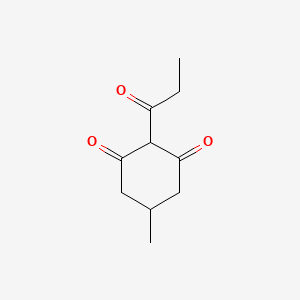
![N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine](/img/structure/B13272327.png)
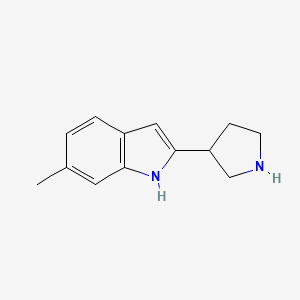
![1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272338.png)
